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molecular formula C6H6O3 B3021462 4-Hydroxy-6-methyl-2-pyrone CAS No. 70254-61-4

4-Hydroxy-6-methyl-2-pyrone

Cat. No. B3021462
M. Wt: 126.11
InChI Key: NSYSSMYQPLSPOD-UHFFFAOYSA-N
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Patent
US05527916

Procedure details

6-Methyl-4-hydroxypyran-2-one may be oxidised with selenium dioxide in boiling diglyme to give 6-formyl-4-hydroxypyran-2-one;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:7][C:6](=[O:8])[CH:5]=[C:4]([OH:9])[CH:3]=1.[Se](=O)=[O:11]>COCCOCCOC>[CH:1]([C:2]1[O:7][C:6](=[O:8])[CH:5]=[C:4]([OH:9])[CH:3]=1)=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=CC(O1)=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC(=CC(O1)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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